![molecular formula C35H41F6N3O6 B13828284 5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin is a biochemical compound with the molecular formula C35H41F6N3O6 and a molecular weight of 713.71. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthetic routes and reaction conditions for N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin are not extensively detailed in the available literatureIndustrial production methods would likely involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand its potential effects and mechanisms.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin can be compared with other similar compounds, such as:
Silodosin: A selective alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate: A related compound with similar chemical properties but different applications.
The uniqueness of N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin lies in its specific structure and the presence of the trifluoroethoxy group, which can influence its chemical reactivity and biological interactions .
Properties
Molecular Formula |
C35H41F6N3O6 |
|---|---|
Molecular Weight |
713.7 g/mol |
IUPAC Name |
5-[(2R)-2-[bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydroindole-7-carboxamide |
InChI |
InChI=1S/C35H41F6N3O6/c1-24(19-25-20-26-11-13-44(12-6-16-45)32(26)27(21-25)33(42)46)43(14-17-47-28-7-2-4-9-30(28)49-22-34(36,37)38)15-18-48-29-8-3-5-10-31(29)50-23-35(39,40)41/h2-5,7-10,20-21,24,45H,6,11-19,22-23H2,1H3,(H2,42,46)/t24-/m1/s1 |
InChI Key |
NCFJJNFEEPMRAQ-XMMPIXPASA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)CCOC4=CC=CC=C4OCC(F)(F)F |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)CCOC4=CC=CC=C4OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


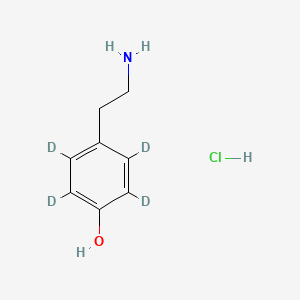
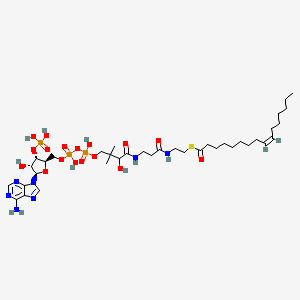
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
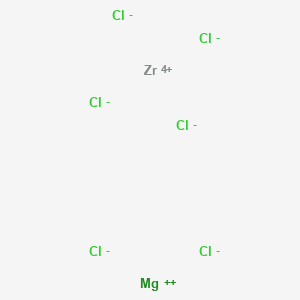
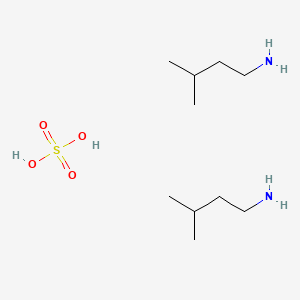

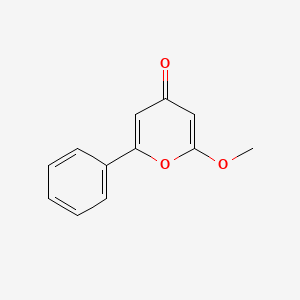
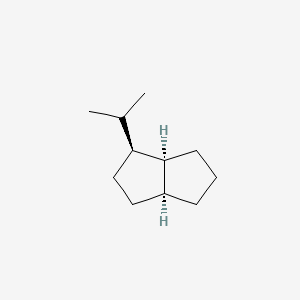
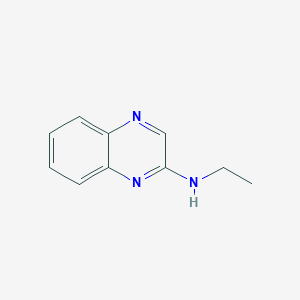
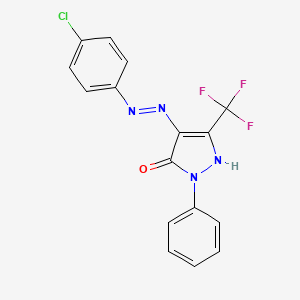
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
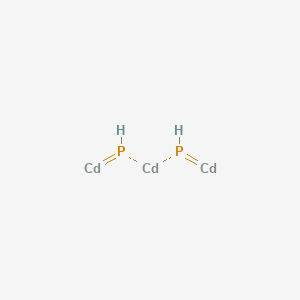
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
